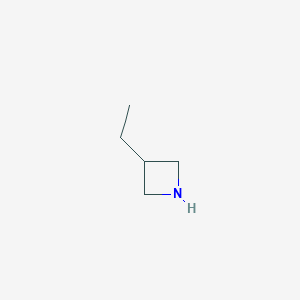

3-Ethylazetidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFTVJRCUPIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614758 | |

| Record name | 3-Ethylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-47-4 | |

| Record name | 3-Ethylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethylazetidine and Analogous Systems

Fundamental Strategies for Azetidine (B1206935) Ring Construction

The synthesis of azetidines can be broadly categorized into cyclization reactions and intermolecular cycloaddition chemistry. These strategies offer diverse pathways to construct the strained four-membered ring system.

Cyclization Reactions

Cyclization reactions are a cornerstone of azetidine synthesis, involving the formation of either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond to close the four-membered ring.

Intramolecular cyclization is a common strategy for forming the azetidine ring. This typically involves a 4-exo-tet substitution, where a nitrogen nucleophile attacks an electrophilic carbon center to form the C-N bond. researchgate.net Leaving groups such as halogens or mesylates are frequently employed to facilitate this ring closure. frontiersin.org For instance, the synthesis of 3-bromo-3-ethylazetidines can be achieved through the rearrangement of 2-bromomethyl-2-ethylaziridines. thieme-connect.com These bromo-substituted azetidines then serve as versatile precursors for a variety of 3-substituted 3-ethylazetidines via nucleophilic substitution. thieme-connect.comthieme-connect.comresearchgate.net

An alternative approach involves the intramolecular aminolysis of epoxy amines. Lanthanum triflate (La(OTf)3) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a novel route to azetidines with an adjacent carbonyl group. frontiersin.org This method is notable for its high yields and tolerance of various functional groups. frontiersin.org

Intramolecular C-C bond formation is another, albeit less common, strategy for constructing the azetidine ring. acs.org This can be achieved through methods like an N-H insertion/C-C cyclization cascade. acs.org

Recent advancements include an electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgorganic-chemistry.org This method, which merges cobalt catalysis with electrochemical oxidation, allows for the regioselective formation of a key carbocationic intermediate that undergoes efficient C-N bond formation to yield azetidines. organic-chemistry.org Another innovative method is a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which offers a general and regioselective route to azetidines. nih.gov

| Cyclization Method | Key Features | Example Precursors |

| Intramolecular C-N Cyclization (SN2) | Utilizes a nitrogen nucleophile and a carbon electrophile with a leaving group. | γ-amino halides, γ-amino mesylates |

| Intramolecular Aminolysis of Epoxy Amines | Lewis acid-catalyzed ring-opening of an epoxide by an amine. | cis-3,4-epoxy amines |

| Electrocatalytic Hydroamination | Cobalt-catalyzed electrochemical oxidation for C-N bond formation. organic-chemistry.org | Allylic sulfonamides |

| Radical Cyclization of Ynamides | Copper-photoredox catalyzed 4-exo-dig cyclization. nih.gov | Ynamides |

Transition metal catalysis has emerged as a powerful tool for azetidine synthesis. Palladium-catalyzed reactions, in particular, have been extensively studied. For example, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org Palladium catalysts are also effective in the cross-coupling of aziridines with organoboron reagents to form C-C bonds, leading to substituted azetidines. acs.org

Copper catalysis is also prominent in azetidine synthesis. Copper(I) catalysts, in conjunction with chiral ligands, can facilitate asymmetric [3+1]-cycloadditions to produce chiral azetines, which can then be hydrogenated to yield tetrasubstituted azetidines. nih.govnih.govthieme-connect.comresearchgate.net Copper-catalyzed photoredox reactions have also been employed for the radical cyclization of ynamides to form azetidines. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Palladium(II)/Benziodoxole Tosylate | Intramolecular γ-C(sp³)–H amination | Forms azetidines via reductive elimination from a Pd(IV) intermediate. rsc.org |

| Palladium/NHC Ligand | Ring-opening cross-coupling of aziridines | Reacts with organoboron reagents to form substituted amines. acs.org |

| Copper(I)/Chiral Sabox Ligand | Asymmetric [3+1]-cycloaddition | Produces chiral azetines from enoldiazoacetates and imido-sulfur ylides. nih.govnih.govthieme-connect.comresearchgate.net |

| Copper Photoredox Catalyst | Radical 4-exo-dig cyclization | Converts ynamides to azetidines under visible light. nih.gov |

Intramolecular C-N and C-C Bond Forming Cyclizations

Intermolecular Cycloaddition Chemistry

Intermolecular cycloadditions provide a direct and atom-economical approach to the azetidine core by combining two different reactant molecules.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. researchgate.netresearchgate.netrsc.orgsemanticscholar.org However, this reaction has historically been challenging due to competing reaction pathways of the excited imine, such as E/Z isomerization. researchgate.netsemanticscholar.org

Recent advancements have focused on overcoming these limitations. The use of visible-light photocatalysis has enabled the development of intermolecular aza Paternò–Büchi reactions that proceed under mild conditions. researchgate.netresearchgate.netnih.govchemrxiv.org These methods often utilize specific imine surrogates, such as 2-isoxazoline-3-carboxylates, which can be activated by a triplet energy transfer from a photocatalyst. researchgate.netresearchgate.netnih.govresearchgate.net This strategy has broadened the scope of compatible alkenes and allows for the synthesis of highly functionalized azetidines that can be readily deprotected. researchgate.netnih.gov

While most successful examples have involved cyclic imines or intramolecular reactions, recent research has made progress in developing visible-light-mediated aza Paternò–Büchi reactions with acyclic oximes. chemrxiv.org

| Reaction Variant | Key Features | Iminoyl Component | Alkene Component |

| UV-mediated | Often requires cyclic imines to prevent isomerization. | 3-Ethoxyisoindolone, Quinoxalinones | Various alkenes |

| Visible-light-mediated | Utilizes a photocatalyst for triplet energy transfer. researchgate.netnih.govchemrxiv.org | 2-Isoxazoline-3-carboxylates researchgate.netresearchgate.netnih.gov | Broad scope of alkenes researchgate.net |

| Intramolecular | The imine and alkene are part of the same molecule. semanticscholar.orgrsc.org | Tethered imine-alkene systems | N/A |

A more recent strategy for azetidine ring construction is the [3+1]-cycloaddition of imido-ylides with metallo-enolcarbenes. This method has been successfully applied to the asymmetric synthesis of chiral tetrasubstituted azetidines. nih.govnih.gov

In this approach, a copper(I) catalyst with a chiral ligand facilitates the reaction between a silyl-protected Z-γ-substituted enoldiazoacetate and an imido-sulfur ylide. nih.govnih.gov The reaction proceeds through a proposed nucleophilic addition of the imido-sulfur ylide to a Z-metallo-enolcarbene intermediate. nih.gov This methodology provides access to chiral 2-azetines with high enantioselectivity, which can then be converted to the corresponding all-cis-azetidine-2-carboxylates via hydrogenation. nih.govthieme-connect.comresearchgate.net

| Reactants | Catalyst System | Product | Key Features |

| Silyl-protected Z-γ-substituted enoldiazoacetate and Imido-sulfur ylide | Copper(I) with chiral sabox ligand nih.govnih.gov | Chiral tetrasubstituted azetine | High yield and stereocontrol. nih.govnih.gov |

Radical Cascade Cyclizations

Radical cascade cyclizations have emerged as a powerful tool for the synthesis of azetidines. These reactions often proceed through pathways that might be considered unfavorable under traditional ionic conditions.

A notable approach involves the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.govresearchgate.net This method allows for the smooth cyclization of a range of ynamides to the corresponding azetidines with excellent control over regioselectivity, favoring the 4-exo-dig pathway. nih.govresearchgate.net The reaction is typically carried out using a heteroleptic copper complex in the presence of an amine under visible light irradiation. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of chiral non-racemic azetidines from starting materials prepared from N-alkynylation of suitably protected amino alcohols. researchgate.net

Another innovative radical-based method is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orguniba.it This process provides a direct route to construct the azetidine core. Furthermore, a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides offers a pathway to polysubstituted azetidines under mild conditions, representing a rare example of a 4-exo-dig radical cyclization. rsc.org

The development of proton-coupled electron transfer (PCET)-enabled radical cyclizations is also a promising area for azetidine synthesis, aiming to provide efficient access to these traditionally challenging four-membered rings. digitellinc.com

Ring Contraction and Ring Expansion Methodologies

Manipulating the size of existing rings provides an alternative and often stereoselective entry into the azetidine framework. Both ring expansion of three-membered rings and ring contraction of five-membered rings have been successfully employed.

Ring Expansion:

The expansion of aziridines to azetidines is a prominent strategy. magtech.com.cn This can be achieved through various means:

[3+1] Ring Expansion: The reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This process is thought to occur via an ylide-type mechanism. nih.gov

One-Carbon Ring Expansion: Biocatalytic methods using engineered 'carbene transferase' enzymes can effect a one-carbon ring expansion of aziridines to azetidines via a highly enantioselective nih.govchemrxiv.org-Stevens rearrangement. chemrxiv.org Additionally, rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones yields 2-alkenyl azetidine products. researchgate.net Gold-catalyzed 4-exo-dig cyclization of propargylic aziridines also leads to stereoselective (Z)-alkylidene azetidines. acs.org

Other Expansion Methods: Ring expansion of N-tosylaziridines can be induced by nitrogen ylides generated in situ from phenacyl bromide derivatives in a silica (B1680970) gel-water system, affording 2-aroyl-N-tosylazetidines. rsc.org Visible light has also been used to induce the ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes. acs.org

Ring Contraction:

The contraction of five-membered pyrrolidine (B122466) rings to form four-membered azetidines is another viable synthetic route. magtech.com.cnrsc.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate, which yields α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the incorporation of various nucleophiles like alcohols, phenols, and anilines into the azetidine derivatives. organic-chemistry.org Replacing the pyrrolidine ring with an azetidine ring has been shown to reduce conformational flexibility. nih.gov

Strain-Release Photocatalysis (e.g., from Azabicyclo[1.1.0]butanes)

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for the synthesis of functionalized azetidines through strain-release reactions. rsc.orgarkat-usa.orgacs.org This approach has recently been combined with photocatalysis to develop novel and mild methods for azetidine synthesis.

A visible-light-driven method allows for the synthesis of densely functionalized azetidines by subjecting ABBs to radical strain-release (RSR) photocatalysis. chemrxiv.orgthieme-connect.comthieme-connect.com This process is orchestrated by an organic photosensitizer that facilitates an energy-transfer process with various sulfonylimine precursors. chemrxiv.org The resulting radical intermediates are trapped by the ABB, leading to the formation of azetidines in high yields. chemrxiv.orgthieme-connect.comthieme-connect.com This methodology has been shown to be applicable to a variety of azetidine targets. chemrxiv.org

The functionalization of ABBs can also be achieved through the addition of nucleophilic organometallic species, leading to the selective formation of 3-substituted azetidine intermediates. rsc.org Furthermore, direct N–SF5 and N–SF4CF3 bond formation has been accomplished through the strain-release functionalization of 3-aryl ABBs. chemrxiv.org

Stereoselective and Asymmetric Synthesis of Azetidine Derivatives

The development of methods to control the stereochemistry of the azetidine ring is crucial for its application in medicinal chemistry and as chiral building blocks. Significant progress has been made in enantioselective and diastereoselective approaches to synthesize chiral azetidine scaffolds.

Enantioselective Approaches to Chiral Azetidine Scaffolds

Achieving high enantioselectivity in the synthesis of azetidines often involves the use of chiral catalysts or auxiliaries.

One successful strategy is the enantioselective [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, which produces enantioenriched exo-imido azetidines. rsc.org Another approach utilizes chiral tert-butanesulfinamide as an auxiliary for the stereoselective preparation of C2-substituted azetidines. researchgate.net This method has been shown to be scalable and provides access to enantiopure azetidine products. researchgate.net

Gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones from readily accessible chiral N-propargylsulfonamides. nih.gov Furthermore, asymmetric [3+1]-cycloaddition using chiral sabox copper(I) catalysis has been employed in the synthesis of chiral tetrasubstituted azetidines. nih.gov The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through intramolecular C-C bond formation using a novel chiral cation phase-transfer catalyst. nih.govacs.org

Diastereoselective Synthesis of 3-Substituted Azetidine Derivatives

Controlling the relative stereochemistry of substituents on the azetidine ring is equally important, particularly for creating complex molecular architectures.

A highly stereoselective, one-pot method for constructing polysubstituted azetidines involves an I2-mediated formal [2+2] cycloaddition reaction of α-amidomalonates with enones, which affords functionalized azetidine derivatives with high diastereoselectivity. nih.gov The diastereospecific synthesis of enantiomerically pure polysubstituted azetidines can also be achieved from 1,3-amino alcohols with three chiral centers. acs.org

The stereodirecting effect of a bulky tert-butanesulfinyl chiral auxiliary has been exploited in the reaction of chiral, isatin-derived ketimines with allenoates to provide single diastereoisomers of spirocyclic oxindoles bearing a 4-methyleneazetidine ring. rsc.org

Chiral Auxiliaries and Catalysts in Azetidine Formation

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric azetidine synthesis. researchgate.net

Chiral Auxiliaries:

tert-Butanesulfinamide: This chiral auxiliary has proven effective in guiding the stereoselective synthesis of C-2 substituted azetidines. rsc.org It is used to achieve high levels of stereoselectivity in reactions such as the Reformatsky reaction of sulfinimines. rsc.org

Chiral Catalysts:

Chiral N,N′-dioxide/Mg(II) complexes: These have been successfully used to catalyze the enantioselective [3+1]-cycloaddition for the construction of chiral azetidines. rsc.org

Chiral Phosphines: Asymmetric construction of chiral 2-azetines has been achieved through chiral phosphine-catalyzed [2+2] annulation of yne-enones with sulfamate-derived cyclic imines. researchgate.net

Chiral Amines (Organocatalysts): Chiral amines, such as β-isocupreidine, have been used as organocatalysts in the aza-Morita–Baylis–Hillman reaction of ketimines and allenoates to produce enantioselective azetidines. rsc.org

Chiral Azetidine-derived Ligands: Chiral azetidines themselves have been used as ligands and organocatalysts to induce asymmetry in various reactions. researchgate.netresearchgate.net For instance, readily available N-substituted-azetidinyl(diphenylmethyl)methanols act as chiral catalysts in the diethylzinc (B1219324) addition to aldehydes. researchgate.net

Dedicated Synthetic Pathways to 3-Ethylazetidine and its Functionalized Derivatives

The synthesis of this compound and its derivatives has been advanced through specialized methodologies that utilize reactive precursors and intermediates. These pathways offer robust routes to this valuable heterocyclic scaffold, enabling a wide range of functionalizations.

Synthesis via Halogenated Precursors (e.g., 3-Bromo-3-ethylazetidines)

A key strategy for accessing functionalized 3-ethylazetidines involves the use of 3-bromo-3-ethylazetidine intermediates. researchgate.netthieme-connect.com These halogenated compounds serve as versatile synthons, allowing for the introduction of various functional groups through nucleophilic substitution. researchgate.netthieme-connect.com

The synthesis of these bromo-precursors can be achieved through different routes depending on the desired N-substituent. For N-arylmethyl derivatives, a common pathway involves the rearrangement of corresponding 2-bromomethyl-2-ethylaziridines. thieme-connect.com In contrast, the synthesis of 1-tert-butyl-3-bromo-3-ethylazetidine proceeds from 2-ethylpropenal. thieme-connect.com This starting material is treated sequentially with bromine, tert-butylamine, and sodium borohydride (B1222165) to form an intermediate β,γ-dibromoamine. Subsequent heating of this intermediate in a solvent like isopropanol (B130326) induces cyclization to the target 3-bromo-3-ethylazetidine. thieme-connect.com These halogenated azetidines are pivotal as they contain a bromo-substituted carbon center that is a useful moiety for further functionalization. researchgate.netresearchgate.net

Generation of 3-Ethylideneazetidines as Intermediates

3-Bromo-3-ethylazetidines are effective precursors for the synthesis of 3-ethylideneazetidines. researchgate.netugent.be These strained cyclic allylamines are generated through a dehydrobromination reaction. thieme-connect.com This elimination reaction is typically carried out by treating the 3-bromo-3-ethylazetidine with a strong base, such as potassium tert-butoxide (t-BuOK). thieme-connect.com

The reaction can be performed under conventional heating or enhanced by microwave irradiation, which significantly reduces reaction times while maintaining high yields. thieme-connect.comthieme-connect.com For instance, the conversion of 3-bromo-3-ethyl-1-(4-methylbenzyl)azetidine to the corresponding 3-ethylideneazetidine (B1369734) using t-BuOK in tetrahydrofuran (B95107) (THF) can be completed in just 10 minutes at 120°C under microwave conditions, achieving a yield of 94%. thieme-connect.comthieme-connect.com The generation of this exocyclic double bond provides a unique reactive site for further chemical transformations. thieme-connect.com

Synthesis of 3-Ethylideneazetidines via Dehydrobromination

| Precursor | N-Substituent (R¹) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-bromo-3-ethyl-1-benzylazetidine | Benzyl | KOt-Bu, THF, ∆, 12 h | 1-benzyl-3-ethylideneazetidine | 77 | thieme-connect.com |

| 3-bromo-3-ethyl-1-benzylazetidine | Benzyl | KOt-Bu, THF, MW, 120°C, 10 min | 1-benzyl-3-ethylideneazetidine | 92 | thieme-connect.com |

| 3-bromo-3-ethyl-1-(4-methylbenzyl)azetidine | 4-Methylbenzyl | KOt-Bu, THF, MW, 120°C, 10 min | 3-ethylidene-1-(4-methylbenzyl)azetidine | 94 | thieme-connect.comthieme-connect.com |

Diversification of this compound Scaffolds from Reactive Intermediates

The true synthetic utility of the halogenated and unsaturated intermediates lies in their capacity for diversification. 3-Bromo-3-ethylazetidines have been successfully used in straightforward preparations of a wide array of 3-substituted-3-ethylazetidines. researchgate.netthieme-connect.comthieme-connect.com This is accomplished through nucleophilic displacement of the bromide ion by various carbon, nitrogen, oxygen, and sulfur nucleophiles. researchgate.net This method has enabled the synthesis of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, and 3-amino-3-ethylazetidines. thieme-connect.com

The 3-ethylideneazetidine intermediate offers another avenue for diversification. The exocyclic double bond can be reduced to provide the saturated this compound core. Catalytic hydrogenation is a common and effective method for this transformation. organicchemistrydata.org For example, 1-benzyl-3-ethylideneazetidine can be hydrogenated to yield 1-benzyl-3-ethylazetidine. core.ac.uk This reduction is typically performed using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. tcichemicals.comlibretexts.org Beyond simple reduction, the reactive double bond of 3-ethylideneazetidines can serve as a starting point for creating novel functionalized azetidines and spirocyclic azetidine building blocks. researchgate.netthieme-connect.comugent.be

Examples of Functionalized 3-Ethylazetidines from 3-Bromo-3-ethylazetidine

| Nucleophile | Resulting Functional Group | Product Example | Reference |

|---|---|---|---|

| Alkoxides (e.g., MeO⁻) | 3-Alkoxy | 3-Ethyl-3-methoxyazetidines | researchgate.netthieme-connect.com |

| Phenoxides (e.g., PhO⁻) | 3-Aryloxy | 3-Aryloxy-3-ethylazetidines | researchgate.netthieme-connect.com |

| Acetate (AcO⁻) | 3-Acetoxy | 3-Acetoxy-3-ethylazetidines | researchgate.netthieme-connect.com |

| Hydroxide (OH⁻) | 3-Hydroxy | 3-Ethyl-3-hydroxyazetidines | researchgate.netthieme-connect.com |

| Cyanide (CN⁻) | 3-Cyano | 3-Cyano-3-ethylazetidines | researchgate.netthieme-connect.com |

| Amines (e.g., R₂NH) | 3-Amino | 3-Amino-3-ethylazetidines | researchgate.netthieme-connect.com |

Green Chemistry Principles in Azetidine Synthesis

The development of efficient and environmentally benign methods for constructing azetidine rings is a significant goal in organic synthesis. researchgate.net Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. Several modern synthetic strategies for azetidines align with these principles.

One notable advancement is the use of photo-induced, copper-catalyzed radical annulation reactions. researchgate.netnih.gov A recently developed method involves the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce highly functionalized azetidines. nih.govnih.gov This process operates under mild conditions and involves the functionalization of two α-amino C(sp³)-H bonds, representing an atom-economic approach. nih.gov

Another green approach involves the use of efficient catalysts to promote reactions that would otherwise require harsh conditions or stoichiometric reagents. For example, lanthanide(III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the intramolecular regioselective aminolysis of epoxy amines to afford azetidines. frontiersin.org This catalytic method proceeds in high yields even with substrates containing sensitive functional groups. frontiersin.org The development of such catalytic, cost-effective, and less polluting synthetic routes is crucial for the large-scale production of azetidine-containing compounds. researchgate.net These modern methods represent a move away from traditional syntheses that may involve expensive materials or generate significant waste. researchgate.net

Mechanistic and Theoretical Investigations of 3 Ethylazetidine Reactivity

Computational Chemistry and Quantum Mechanical Studies

Quantum mechanical (QM) and computational methods serve as powerful tools to investigate the intricate details of chemical reactions that are often difficult to observe experimentally. mpg.deesisresearch.org For azetidine (B1206935) systems, these studies illuminate the relationship between the strained four-membered ring and its reactivity profile.

Density Functional Theory (DFT) is a computational QM method used to investigate the electronic structure of many-body systems. uni-muenchen.de It is widely applied to predict and understand the mechanisms of organic reactions by calculating the energies of reactants, products, intermediates, and transition states. osti.gov

In the context of azetidines, DFT studies have been instrumental in elucidating the mechanisms of various transformations, including cycloadditions, rearrangements, and ring-opening reactions. nih.govrsc.orgrsc.org For instance, DFT calculations can map the potential energy surface of a reaction, helping to determine whether a reaction proceeds through a concerted or stepwise mechanism. rsc.org Studies on the cycloaddition reactions involving azetidine precursors have used DFT to analyze the stereoselectivity and regioselectivity of the products formed. rsc.orgluisrdomingo.com The choice of functional and basis set is critical for accuracy, with hybrid functionals like B3LYP and MPWB1K often employed in conjunction with basis sets such as 6-31G(d) or larger for reliable results. rsc.orgrsc.orgespublisher.com

These computational approaches have been used to analyze the reactivity of radicals on strained rings, indicating that benzylic radicals on an azetidine ring are less stable and more π-delocalized, which influences their reaction pathways, such as Giese additions. chemrxiv.org DFT analysis has also been applied to understand the role of catalysts in azetidine synthesis, for example, in Lewis acid-promoted ring-opening reactions where computational results can explain observed regioselectivity by modeling the interaction between the catalyst and the substrate. frontiersin.org

Table 1: Representative DFT Functionals and Basis Sets in Reactivity Studies This table is interactive. You can sort and filter the data.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Mechanism of cycloaddition reactions. rsc.org |

| MPWB1K | 6-311G** | Povarov reaction mechanism involving N-aryl imines. rsc.org |

| M06-2X | 6-311++G(2df,2pd) | Gas-phase basicity of nitrogen heterocycles. srce.hr |

Ring strain energy (RSE) quantifies the excess energy stored in a cyclic molecule due to geometric constraints, such as unfavorable bond angles, compared to a strain-free acyclic analogue. numberanalytics.comstackexchange.com This stored energy is a primary driver for the characteristic reactivity of small rings. rsc.orgnih.gov

The azetidine ring possesses a significant RSE of approximately 25.4–26.5 kcal/mol. rsc.orgvulcanchem.com This value is intermediate between the highly strained and reactive aziridine (B145994) ring (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidine (B122466) ring (approx. 5.4 kcal/mol). rsc.org This energetic profile renders the azetidine ring stable enough for isolation and handling, yet reactive enough to participate in strain-releasing transformations under specific conditions. rsc.orgrsc.org Theoretical evaluations of RSE are typically performed using high-level computational methods, often involving the calculation of energies for homodesmotic or hyperhomodesmotic reactions, which are designed to cancel out other energetic effects and isolate the strain component. nih.govsmu.edu

Table 2: Comparison of Ring Strain Energies (RSE) in Small Aza-Heterocycles This table is interactive. You can sort and filter the data.

| Heterocycle | Ring Size | Approximate RSE (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

Molecular dynamics (MD) simulations provide a "movie" of atomic motion over time, offering insights into the conformational flexibility and dynamic behavior of molecules like 3-ethylazetidine. nih.govdovepress.com By simulating the movement of atoms, MD can explore the different puckered conformations of the azetidine ring and how substituents influence its structure and energy landscape. vulcanchem.com These simulations are particularly useful for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor, and can be coupled with QM methods in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach to model reactions in complex systems. mpg.denih.gov

Transition state (TS) modeling focuses on identifying the structure and energy of the transition state, which is the highest-energy point along a reaction coordinate. mit.edunih.gov The structure of the TS is fleeting and almost impossible to observe experimentally, but it can be located computationally using algorithms that search for saddle points on the potential energy surface. mit.edu For reactions involving this compound, such as nucleophilic ring-opening or substitutions at the C3 position, modeling the transition state is key to understanding reaction barriers, rates, and selectivity. frontiersin.orgresearchgate.net For example, computational studies on the ring expansion of aziridinium (B1262131) ylides to form azetidines used DFT to model the transition state, revealing a concerted, asynchronous mechanism. nih.gov These models can rationalize why a particular regio- or stereoisomer is formed preferentially. frontiersin.orgresearchgate.net

Theoretical Evaluation of Azetidine Ring Strain Energy

Reactivity Profiles of this compound Derivatives

The reactivity of this compound is characterized by two main types of transformations: those that leverage the ring strain to induce ring-opening and those that involve functionalization at the substituted 3-position of the intact ring.

The inherent RSE of the azetidine ring is the principal driving force for its participation in ring-opening reactions. rsc.orgresearchgate.net These transformations relieve the ~25.4 kcal/mol of strain, leading to thermodynamically favorable products. rsc.org Such reactions typically occur under conditions that promote the cleavage of one of the C-N or C-C bonds within the ring.

Azetidines can undergo ring-opening upon treatment with various reagents. For example, acid-catalyzed hydrolysis can lead to the formation of γ-amino alcohols. vulcanchem.com The ring can also be opened by electrophiles, which activate the ring towards nucleophilic attack. This strategy is foundational in the "build and release" approach in synthesis, where a strained ring is constructed photochemically and then opened to yield complex functionalized molecules. researchgate.net The reactivity of the azetidine ring allows it to serve as a precursor to a variety of linear amine derivatives, making it a versatile intermediate in synthetic chemistry. researchgate.netresearchgate.net

Beyond ring-opening, the 3-position of the azetidine ring can be a site for diverse chemical transformations, allowing for the synthesis of a wide array of functionalized derivatives while retaining the core azetidine scaffold. thieme-connect.comnih.gov A particularly useful precursor for this purpose is 1-substituted-3-bromo-3-ethylazetidine, which can be synthesized from 2-ethylpropenal or via the rearrangement of 2-bromomethyl-2-ethylaziridines. thieme-connect.com

The bromine atom at the 3-position is a good leaving group, enabling facile nucleophilic substitution reactions. thieme-connect.comthieme-connect.com This allows for the introduction of a variety of functional groups. For example, treatment with:

Alkoxides and Aryloxides (e.g., sodium methoxide, sodium phenoxide) yields 3-alkoxy- and 3-aryloxy-3-ethylazetidines.

Amines (e.g., n-propylamine) furnishes 3-amino-3-ethylazetidine derivatives.

Potassium Cyanide provides access to 3-cyano-3-ethylazetidines. This nitrile can be further hydrolyzed to the corresponding carboxamide or carboxylic acid. thieme-connect.comthieme-connect.com

Furthermore, 3-bromo-3-ethylazetidines can undergo dehydrobromination upon treatment with a strong base like potassium tert-butoxide (t-BuOK) to form 3-ethylideneazetidines. thieme-connect.comthieme-connect.com The exocyclic double bond in these products serves as a handle for further functionalization, expanding the synthetic utility of the this compound framework. thieme-connect.com

Table 3: Selected Nucleophilic Substitution Reactions of 1-Benzyl-3-bromo-3-ethylazetidine This table is interactive. You can sort and filter the data.

| Nucleophile | Reagent/Conditions | Product Functional Group at C3 |

|---|---|---|

| Methoxide | MeONa, MeOH, Δ | Methoxy |

| Phenoxide | PhONa, MeCN, Δ | Phenoxy |

| Acetate | AcOK, MeCN, Δ | Acetoxy |

| Propylamine | n-PrNH₂, MeCN, Δ | Propylamino |

| Cyanide | KCN, MeCN, Δ | Cyano |

| Hydroxide | H₂O, Dioxane, Δ | Hydroxy |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aziridine |

| Pyrrolidine |

| Piperidine |

| 1-Substituted-3-bromo-3-ethylazetidine |

| 2-Ethylpropenal |

| 2-Bromomethyl-2-ethylaziridine |

| 3-Alkoxy-3-ethylazetidine |

| 3-Aryloxy-3-ethylazetidine |

| 3-Amino-3-ethylazetidine |

| 3-Cyano-3-ethylazetidine |

| 3-Carboxamido-3-ethylazetidine |

| 3-Carboxy-3-ethylazetidine |

| 3-Ethylideneazetidine (B1369734) |

| Potassium tert-butoxide |

Radical and Photoredox Chemistry of Azetidines

The study of radical and photoredox reactions involving azetidines has opened new avenues for the functionalization of this strained heterocyclic system. chemrxiv.orgresearchgate.net Visible-light photoredox catalysis, in particular, has proven to be a mild and efficient method for generating radical species from azetidine precursors, enabling a variety of carbon-carbon bond-forming reactions. chemrxiv.orgescholarship.org

Research in this area has largely focused on the generation and subsequent reaction of radicals at the C3 position of the azetidine ring. A common strategy involves the use of 3-aryl-3-carboxylic acid azetidines as radical precursors. chemrxiv.orgdigitellinc.com Under photoredox conditions, these compounds can undergo decarboxylation to form tertiary benzylic azetidine radicals. escholarship.org These highly reactive intermediates can then participate in conjugate additions with activated alkenes, leading to the formation of 3-aryl-3-alkyl substituted azetidines. researchgate.netdigitellinc.com This process is tolerant of a range of functional groups and provides access to medicinally relevant molecules. chemrxiv.org

The influence of the strained four-membered ring on the reactivity of these radical intermediates is a key area of investigation. chemrxiv.orgresearchgate.net Computational studies have shown that the Giese addition of benzylic radicals to acrylates can be a reversible process. chemrxiv.org However, the strain within the azetidine ring can render this addition more exergonic and less reversible, favoring product formation over radical dimerization. chemrxiv.orgchemrxiv.org This is attributed to the fact that benzylic radicals within a strained ring are less stable and more π-delocalized, which discourages dimer formation. researchgate.netchemrxiv.org

While much of the published research focuses on 3-aryl substituted azetidines, the principles are applicable to other 3-substituted derivatives, such as this compound. The generation of a radical at the C3 position of a this compound would likely require a suitable activating group, analogous to the carboxylic acid in the 3-aryl examples.

Theoretical investigations have provided further insight into the structure and properties of azetidine-based radicals. Electron paramagnetic resonance (EPR) spectroscopy and ab initio calculations have been used to study the azetidine radical cation and the neutral azetidin-1-yl radical. These studies have revealed details about the geometry and spin density distribution in these species. For instance, the azetidine radical cation is proposed to have a planar ring structure, with the majority of the spin density located on the nitrogen atom. In contrast, the neutral azetidin-1-yl radical is predicted to have a puckered ring conformation.

The table below summarizes key findings from studies on the radical and photoredox chemistry of azetidine derivatives.

| Precursor Type | Radical Generation Method | Subsequent Reaction | Key Findings |

| 3-Aryl-3-carboxylic acid azetidines | Visible-light photoredox-catalyzed decarboxylation | Conjugate addition to activated alkenes | Efficient formation of 3,3-disubstituted azetidines. The strained ring favors the productive reaction pathway over dimerization. chemrxiv.orgdigitellinc.comchemrxiv.org |

| tert-Butyl 3-bromoazetidine-1-carboxylate | Blue light metallaphotoredox cross-electrophile coupling | C-H arylation at C2 | Provides access to 2,3-diaryl azetidine derivatives through a two-step process. princeton.edu |

| Azabicyclo[1.1.0]butanes (ABBs) | Radical strain-release (RSR) photocatalysis | Interception of radical intermediates | A mild, visible-light-driven method to access densely functionalized azetidines. chemrxiv.org |

| N-Acyloxyphthalimides | Visible-light photoredox catalysis | C-H amination of arenes and heteroarenes | Generates N-centered radicals for direct amination reactions. rsc.org |

Further mechanistic studies have employed computational methods to elucidate the reaction pathways. For example, in the formation of azetidine and oxetane (B1205548) photoproducts, theoretical calculations have been used to determine activation energies and reaction energies for the stepwise cycloaddition in the triplet excited state, which involves the initial formation of a diradical followed by ring closure. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Ethylazetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular framework of 3-ethylazetidine derivatives. Analysis of ¹H and ¹³C NMR spectra provides fundamental information about the chemical environment of each atom, while advanced techniques offer deeper insights into the molecule's three-dimensional structure.

¹H and ¹³C NMR Spectroscopic Analysis

Proton (¹H) and carbon-¹³ (¹³C) NMR spectra offer a detailed picture of the molecular skeleton. In a representative N-p-toluenesulfonyl-3-ethyl-3-hydroxyazetidine, the ethyl group protons typically appear as a triplet for the methyl group (CH₃) around δ 0.73-0.86 ppm and a quartet for the methylene (B1212753) group (CH₂) at approximately δ 1.38-1.63 ppm. clockss.org The protons on the azetidine (B1206935) ring itself present as complex multiplets, often as AB systems, in the region of δ 2.77-3.67 ppm, reflecting their diastereotopic nature. clockss.org

In ¹³C NMR spectra, the carbons of the ethyl group are observed at approximately δ 7.5-7.6 ppm (CH₃) and δ 28.5-31.3 ppm (CH₂). clockss.org The azetidine ring carbons resonate between 40 and 60 ppm, with the quaternary carbon at the 3-position appearing around δ 57.7 ppm and the methylene carbons of the ring at about δ 54.6 and 59.4 ppm. clockss.orgvulcanchem.com The presence of a substituent, such as a Boc protecting group, introduces characteristic signals, for instance, a carbonyl carbon resonance at ~155 ppm. vulcanchem.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound Derivative clockss.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₃ | 0.73-0.86 (t) | 7.5-7.6 (q) |

| Ethyl-CH₂ | 1.38-1.63 (q) | 28.5-31.3 (t) |

| Azetidine-CH₂ | 2.77-3.67 (m) | 54.6-59.4 (t) |

| Azetidine-C₃ | - | 57.7 (s) |

| p-Toluenesulfonyl-CH₃ | 2.44 (s) | 21.6 (q) |

| Aromatic-CH | 7.37-7.73 (d) | 128.3-129.7 (d) |

| Aromatic-C | - | 131.7-144.1 (s) |

*Data is for N-p-toluenesulfonyl-3-ethyl-3-hydroxyazetidine and related dimers. clockss.org

Advanced NMR Techniques (e.g., NOESY, ¹⁵N NMR) for Stereochemical Assignment

To resolve complex stereochemical questions, advanced NMR experiments are crucial. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for determining the relative spatial proximity of atoms. wordpress.com For azetidine derivatives, NOESY can establish the cis or trans relationship between substituents on the ring by identifying through-space correlations between protons. ipb.ptuniba.it For instance, the observation of a NOESY cross-peak between a proton on the ethyl group and a specific proton on the azetidine ring can define their relative orientation. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the ¹⁵N nucleus is sensitive to substitution on both the nitrogen and the carbon atoms of the ring. For an unsubstituted azetidine, the ¹⁵N resonance is observed at δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt N-alkylation causes a downfield shift in the ¹⁵N signal. ipb.pt This technique can be instrumental in confirming the site of N-alkylation or other modifications at the nitrogen center. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for unequivocally determining the elemental composition of a molecule. bioanalysis-zone.com By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. clockss.orgbioanalysis-zone.com For a derivative like N-(N-p-toluenesulfonyl-3'-ethyl-3'-azetidinyl)-3-hydroxy-3-ethylazetidine, HRMS can confirm the calculated exact mass for its molecular formula, C₁₇H₂₆N₂O₃S, thereby distinguishing it from other potential isomers or compounds with the same nominal mass. clockss.org This level of accuracy is vital for confirming the identity of newly synthesized this compound derivatives. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. libretexts.org This technique yields bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. researchgate.net Crucially, for chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. nih.gov The resulting three-dimensional structural parameters are essential for understanding structure-activity relationships and for rational drug design. nih.govscispace.com The stability and isomorphism of the derivative crystals are critical factors for a successful crystallographic analysis. numberanalytics.com

Complementary Spectroscopic Methods (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy complements NMR and mass spectrometry by providing information about the functional groups present in the molecule. clockss.org Specific bond vibrations absorb IR radiation at characteristic frequencies. For example, in N-p-toluenesulfonyl-3-ethyl-3-hydroxyazetidine, the IR spectrum shows a strong, broad absorption around 3509 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. clockss.org Other key absorptions include C-H stretching vibrations around 2846-2970 cm⁻¹ and strong bands for the sulfonyl group (S=O) near 1397 and 1160 cm⁻¹. clockss.org For derivatives containing a carbonyl group, such as an amide or ester, a strong C=O stretching band would be expected in the range of 1640-1740 cm⁻¹. vulcanchem.comuobabylon.edu.iq

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound Derivatives clockss.orguobabylon.edu.iqlibretexts.org

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 | Strong, Broad |

| Alkane | C-H stretch | 2850-3000 | Medium to Strong |

| Sulfonamide | S=O stretch | 1370-1330, 1180-1160 | Strong |

| Carbonyl (Ester) | C=O stretch | 1750-1735 | Strong |

| Carbonyl (Amide) | C=O stretch | 1680-1630 | Strong |

Applications of 3 Ethylazetidine and Its Derivatives As Advanced Synthetic Building Blocks

Utility as Conformationally Constrained Scaffolds in Organic Synthesis

The azetidine (B1206935) ring's inherent strain, estimated to be around 26 kcal/mol, and its puckered conformation make it a compelling scaffold for introducing conformational rigidity into larger molecules. vulcanchem.com This rigidity can be advantageous in medicinal chemistry and materials science, where precise control over molecular shape is crucial for function.

The constrained nature of the azetidine ring has been utilized in the synthesis of analogues of biologically relevant molecules like γ-aminobutyric acid (GABA) and β-alanine. researchgate.net By incorporating the azetidine scaffold, chemists can create derivatives with a more defined structure, potentially leading to enhanced selectivity and potency. Furthermore, the development of synthetic methods to produce functionalized azetidines, such as 3-bromo-3-ethylazetidines, has expanded their utility, allowing for the introduction of a wide array of substituents with retention of the core constrained scaffold. researchgate.netresearchgate.net

Integration into Complex Molecular Architectures

The reactivity of the azetidine ring, stemming from its inherent strain, allows for its integration into more complex molecular frameworks through various chemical transformations. smolecule.com These reactions include ring-opening, cycloadditions, and functionalization at both the nitrogen and carbon atoms. smolecule.comresearchgate.net

3-Ethylazetidine and its derivatives serve as versatile intermediates in the synthesis of a diverse range of complex molecules. smolecule.com For instance, the nitrogen atom can act as a nucleophile, participating in reactions like alkylation and acylation to introduce new functional groups. smolecule.com The development of methods for the direct metal-based functionalization of the azetidine ring has further broadened the scope of accessible complex structures. researchgate.net

The application of 3-bromo-3-ethylazetidines and 3-ethylideneazetidines has proven particularly fruitful for synthesizing a variety of functionalized azetidines. researchgate.net These precursors readily undergo nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles, leading to the creation of novel 3-alkoxy-, 3-aryloxy-, 3-cyano-, and 3-amino-3-ethylazetidines. researchgate.netresearchgate.net This versatility makes them valuable building blocks in drug discovery and the synthesis of spirocyclic systems. researchgate.net

The table below showcases some of the complex molecular architectures that have been synthesized using azetidine-based building blocks.

| Resulting Molecular Architecture | Synthetic Strategy | Precursor(s) | Reference(s) |

| Polycyclic Scaffolds with Medium-Sized Rings | C–H oxidation and ring expansion | Steroid natural products | nih.gov |

| Spirocyclic Azetidines | Nucleophilic substitution | 3-Ethylideneazetidines | researchgate.net |

| Azaspiro[3.3]heptanes | Efficient multi-step sequences | Not specified | researchgate.net |

| Fused Energetic Ring Systems | Nucleophilic substitution | 3,3-Dinitroazetidine, triazoles | nih.gov |

| Complex Peptidomimetics | Solution-phase peptide synthesis | Diketopiperazine scaffold | uninsubria.it |

Precursors for Specialty Chemical Synthesis

Beyond their use in constructing discrete complex molecules, this compound and its derivatives are also valuable precursors for the synthesis of specialty polymers and energetic materials.

Monomer Units in Polymerization Research (e.g., Ring-Opening Polymerization)

The strained nature of the azetidine ring makes it susceptible to ring-opening polymerization (ROP), a process that can lead to the formation of linear polyamines. researchgate.netrsc.org Both cationic and anionic ROP methods have been explored for azetidine and its derivatives. researchgate.netacs.org

Cationic ring-opening polymerization (CROP) of azetidines can produce polymers, with some systems exhibiting "living" characteristics, allowing for controlled polymer growth. researchgate.net The rate of polymerization is influenced by the substituents on the azetidine ring. researchgate.net Anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has also been demonstrated to be a living process, enabling the synthesis of poly(sulfonylazetidine)s with controlled molecular weights and narrow dispersities. acs.orgnsf.gov Subsequent removal of the sulfonyl groups yields linear poly(trimethylenimine). acs.org

The resulting polyamines have potential applications in various fields, including as coatings, for CO2 capture, and in gene transfection. rsc.orgnsf.gov The ability to control the polymerization of azetidine derivatives opens the door to creating polymers with tailored properties.

Components in Energetic Materials Research (focus on synthesis and structural factors)

A key example is 1,3,3-trinitroazetidine (B1241384) (TNAZ), a powerful energetic material. researchgate.net Research has focused on developing efficient synthetic routes to TNAZ and its derivatives. dtic.mil The synthesis often involves the nitration of a suitable azetidine precursor. dtic.mil For instance, the reaction of 3-ethyl-1-azabicyclo[1.1.0]butane with various electrophiles, including nitrating agents, results in N,3-disubstituted azetidines. dtic.mil

More recent work has explored the use of photochemical methods, such as the aza Paternò-Büchi reaction, to synthesize a variety of nitroazetidine-based energetic materials with different regio- and stereochemistries. chemrxiv.org These studies have highlighted the impact of stereochemistry on the physical properties of these materials, demonstrating that different isomers can exhibit significant variations in density, detonation performance, and sensitivity. chemrxiv.org

The combination of the azetidine ring with other energetic heterocyclic structures, such as triazoles, has been investigated as a strategy to create novel polycyclic energetic materials with high density and thermal stability. nih.govrsc.org The introduction of the strained azetidine ring can enhance the density of the resulting compound. nih.gov

The table below summarizes key properties of some azetidine-based energetic materials.

| Compound | Key Structural Features | Noteworthy Properties | Reference(s) |

| 1,3,3-Trinitroazetidine (TNAZ) | Azetidine ring with three nitro groups | High energy, powerful explosive | researchgate.net |

| Nitroazetidine Derivatives (various isomers) | Nitro-substituted azetidine ring | Tunable properties based on stereochemistry, potential melt-castable explosives | chemrxiv.org |

| Triazolyl Polycyclic Compounds | Azetidine fused with triazole rings | High density, high decomposition temperatures | nih.govrsc.org |

| N-nitro-3-ethylazetidine | Nitro group on the azetidine nitrogen | Precursor in energetic material synthesis | dtic.mil |

Emerging Trends and Future Research Directions in 3 Ethylazetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidine (B1206935) rings has historically been challenging. researchgate.net However, recent research has focused on creating more efficient, scalable, and environmentally benign methods. Future directions are centered on overcoming the limitations of traditional multi-step syntheses that often involve hazardous reagents and generate significant waste. scienceopen.com

A key trend is the adoption of green chemistry principles. rasayanjournal.co.in For instance, a green and cost-effective synthesis for key intermediates of the JAK1/JAK2 inhibitor baricitinib (B560044), which features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, has been developed. scienceopen.com This method utilizes inexpensive starting materials like benzylamine (B48309) and employs a green oxidation reaction in a microchannel reactor, making the process more suitable for industrial-scale production. scienceopen.com The use of microchannel reactors and flow chemistry techniques is anticipated to grow, offering improved reaction efficiency and safety for azetidine synthesis. vulcanchem.com

Photocatalysis represents another major frontier. acs.orgmit.edu Light-driven reactions, such as the aza Paternò–Büchi reaction, offer a powerful method for constructing the azetidine core from alkenes and imines. acs.org While historically limited, recent breakthroughs now allow for the use of acyclic imines, significantly broadening the scope of accessible azetidine structures. acs.org This opens up possibilities for synthesizing novel 3-ethylazetidine derivatives through carefully selected alkene and imine precursors under photocatalytic conditions.

Furthermore, novel processes are being developed that start from simple, commercially available materials. One patented process describes the preparation of this compound by reacting a primary arylmethylamine with a suitable propane (B168953) derivative having leaving groups at the 1 and 3 positions. google.comgoogle.com A critical discovery in this process was the role of water in promoting the cyclization to form the N-protected azetidine ring, which is then deprotected to yield the final product. google.com Such process innovations that improve efficiency and reduce reliance on complex starting materials are crucial for the future industrial application of this compound.

| Synthetic Methodology | Key Features | Example Application/Trend |

| Green Chemistry | Use of low-cost starting materials, green reagents, microchannel reactors. | Synthesis of baricitinib intermediates. scienceopen.com |

| Photocatalysis | Light-powered cycloaddition (e.g., aza Paternò–Büchi reaction). | Assembly of novel azetidine structures from acyclic imines and alkenes. acs.org |

| Process Innovation | Novel routes from simple propane derivatives and arylmethylamines. | Scalable synthesis of this compound free base. google.comgoogle.com |

| Catalytic Cyclization | Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. | Regioselective formation of azetidine rings. frontiersin.org |

Exploration of Uncharted Reactivity and Transformation Pathways

While the synthesis of the this compound core is crucial, its true potential lies in its subsequent functionalization and transformation. Research is increasingly focused on exploring the reactivity of this strained ring system to forge new molecular architectures.

A significant area of investigation involves the use of functionalized intermediates like 3-bromo-3-ethylazetidines. These compounds have proven to be versatile substrates for nucleophilic substitution reactions. thieme-connect.comthieme-connect.comthieme-connect.com They react readily with a variety of oxygen-, nitrogen-, and carbon-centered nucleophiles to produce a diverse array of 3-substituted-3-ethylazetidines, including 3-alkoxy-, 3-hydroxy-, 3-cyano-, and 3-amino derivatives. thieme-connect.comthieme-connect.comresearchgate.net This provides a convenient and straightforward method for introducing chemical diversity at the 3-position. researchgate.net

Beyond simple substitution, 3-bromo-3-ethylazetidines can undergo dehydrobromination to form 3-ethylideneazetidines. thieme-connect.comthieme-connect.com These exocyclic alkenes, while possessing a relatively inactive double bond, serve as valuable precursors for further transformations. thieme-connect.comcore.ac.uk For example, they can be used to create novel spirocyclic azetidine building blocks, such as 1-oxa-5-azaspiro[2.3]hexanes, through epoxidation followed by intramolecular ring closure. thieme-connect.com The exploration of cycloaddition reactions and other transformations of the 3-ethylidene moiety remains a promising, yet underexplored, area of research. thieme-connect.com

The inherent ring strain of the azetidine core can also be harnessed for ring-opening and ring-expansion reactions. researchgate.netresearchgate.net For example, treatment of 1-arylmethyl-3-ethylideneazetidines with ketenes generated in situ can lead to ring-opened amides rather than the expected cycloaddition product. thieme-connect.com Understanding and controlling this reactivity is key to developing new synthetic pathways that leverage the unique chemical nature of the strained four-membered ring. researchgate.net Future work will likely focus on developing catalytic systems that can selectively direct these transformations towards desired outcomes, such as ring expansion to larger, pharmaceutically relevant heterocycles.

| Intermediate | Reaction Type | Products |

| 3-Bromo-3-ethylazetidine | Nucleophilic Substitution | 3-Alkoxy-, 3-aryloxy-, 3-hydroxy-, 3-cyano-, 3-amino-3-ethylazetidines. thieme-connect.com |

| 3-Bromo-3-ethylazetidine | Dehydrobromination | 3-Ethylideneazetidines. thieme-connect.com |

| 3-Ethylideneazetidine (B1369734) | Epoxidation & Ring Closure | Spirocyclic azetidinyl epoxides (1-oxa-5-azaspiro[2.3]hexanes). thieme-connect.com |

| 3-Ethylideneazetidine | Reaction with Ketenes | Ring-opened amides. thieme-connect.com |

Advances in Computational Design and Prediction for Azetidine Synthesis

A transformative trend in chemical synthesis is the integration of computational modeling to guide experimental work. This is particularly valuable for challenging reactions like azetidine synthesis, where predicting outcomes can be difficult. mit.edu

Recent collaborations between experimental and computational chemists have successfully established rules for the photocatalytic synthesis of azetidines. acs.org Using computational models, researchers can predict which pairs of alkenes and imines will react successfully to form an azetidine. mit.edu These models analyze key factors such as the frontier orbital energies of the reactants in their excited states and the energy barrier of the transition state. acs.orgmit.edu By calculating these parameters, scientists can rule out unpromising reactions before ever stepping into the lab, saving time and resources. acs.org

For instance, in the lanthanum-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, computational studies were used to understand the reaction's regioselectivity. frontiersin.org The calculations showed that the coordination of the catalyst to the substrate was crucial in favoring the formation of the azetidine ring over the competing pyrrolidine (B122466) ring, which was consistent with experimental results. frontiersin.org

Computational methods are also employed to understand the stability and reactivity of novel compounds containing the azetidine motif. In the field of energetic materials, quantum chemistry calculations using methods like Density Functional Theory (DFT) are used to determine properties such as enthalpy of formation and to analyze molecular stability through Natural Bond Orbital (NBO) and molecular electrostatic potential (ESP) analyses. bohrium.com These predictive capabilities are essential for the rational design of new, stable, high-energy materials incorporating azetidine structures. bohrium.com The continued development of more accurate and efficient computational models will undoubtedly accelerate the discovery of new synthetic routes and applications for this compound.

Expansion of Synthetic Applications Beyond Current Paradigms

The unique three-dimensional structure of the azetidine ring makes it an attractive motif for applications in medicinal chemistry and materials science. researchgate.net Research is actively pushing the boundaries of where this compound and its derivatives can be applied, moving beyond their traditional roles.

In drug discovery, the this compound scaffold is being incorporated into novel therapeutic agents. For example, a novel 3-oxyazetidine side chain was designed for a new family of benzothiophene-based Selective Estrogen Receptor Degraders (SERDs). vulcanchem.comnih.gov One such compound, 37d, which contains this motif, demonstrated the ability to cause tumor regression in mouse models of endocrine-resistant breast cancer. nih.gov The azetidine moiety is also being explored in inhibitors of the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1), a target in oncology. acs.orgnih.gov

Beyond small molecule inhibitors, ethyl azetidine derivatives are finding use as linkers in more complex therapeutic modalities. Ethyl azetidine-3-carboxylate hydrochloride is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker for Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com These advanced therapeutic strategies rely on precisely engineered linkers to connect a targeting moiety to a payload, and the rigid, defined geometry of the azetidine ring is a valuable feature for this purpose. medchemexpress.com

The application of azetidines is also expanding into materials science. A recent study explored the design of new polycyclic energetic materials by combining azetidine structures with triazole rings. bohrium.com The introduction of the azetidine group was found to improve the density and decomposition temperature of the resulting compounds, highlighting their potential for creating next-generation energetic materials with enhanced stability and performance. bohrium.com As synthetic methods become more robust, the incorporation of this compound into polymers and other advanced materials is a logical and promising future direction. rsc.org

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 3-ethylazetidine, and how can experimental reproducibility be ensured?

- Methodological Answer : Begin with cyclization reactions of β-amino alcohols or azetidine precursors, using ethylation agents like ethyl halides or Grignard reagents. Ensure reproducibility by:

- Documenting reaction conditions (temperature, solvent, catalyst) in detail .

- Including purity validation via -NMR, -NMR, and mass spectrometry (MS) for new compounds .

- Cross-referencing protocols with prior literature for known intermediates (e.g., comparing yields and spectral data) .

- Data Table Example :

| Synthetic Route | Yield (%) | Purity (NMR/MS) | Key Reference |

|---|---|---|---|

| Cyclization of β-amino alcohol | 62 | >98% | Smith et al. (2020) |

| Ethylation of azetidine | 55 | >95% | Jones et al. (2018) |

Q. How can researchers characterize the structural and electronic properties of this compound systematically?

- Methodological Answer : Combine spectroscopic and computational techniques:

- Experimental : Use X-ray crystallography for conformational analysis and IR spectroscopy for functional group identification.

- Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactivity .

- Best Practice : Validate computational models against experimental data (e.g., bond lengths from crystallography) .

Q. What are the primary challenges in isolating this compound due to its stability, and how can they be mitigated?

- Methodological Answer : Address hygroscopicity and oxidative degradation by:

- Storing compounds under inert atmospheres (argon/nitrogen) .

- Using stabilizers like BHT (butylated hydroxytoluene) during purification.

- Monitoring decomposition via TLC or HPLC over time .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

- Methodological Answer :

- Hypothesis Testing : Design kinetic experiments to compare reaction rates with varying nucleophiles (e.g., Grignard vs. organozinc reagents).

- Data Triangulation : Cross-analyze -NMR reaction monitoring, computational transition-state modeling, and isotopic labeling to track pathways .

- Contradiction Analysis : Replicate conflicting studies under controlled conditions (e.g., humidity, solvent purity) to identify external variables .

Q. What advanced computational strategies can predict the biological activity of this compound derivatives, and how can models be validated experimentally?

- Methodological Answer :

- In Silico Workflow :

Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., proteases).

Apply QSAR models to correlate substituent effects with activity.

- Validation : Synthesize top candidates and assay in vitro (e.g., IC measurements) .

- Gap Identification : Highlight discrepancies between predicted and observed activities to refine computational parameters .

Q. How can researchers address discrepancies in the reported thermodynamic stability of this compound complexes with transition metals?

- Methodological Answer :

- Systematic Variation : Synthesize complexes with varying ligands (e.g., Cl⁻ vs. CN⁻) and measure stability constants via potentiometry .

- Controlled Replication : Compare calorimetric data (ΔH, ΔS) across labs using standardized protocols .

- Error Analysis : Quantify instrument calibration errors and sample purity impacts using error propagation models .

Methodological Guidelines for Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。